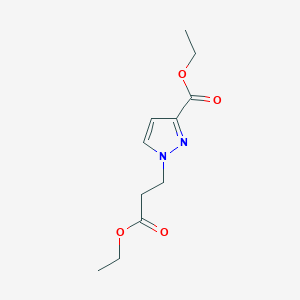![molecular formula C12H15ClN2O2 B2716144 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide CAS No. 50333-31-8](/img/structure/B2716144.png)
2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide, also known as 2-Chloro-N-(2,6-dimethylphenyl)acetamide, is a compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 . It is used for research and development purposes . It is also identified as a nonsteroidal anti-inflammatory drug .
Molecular Structure Analysis
The crystal structure of this compound is closely related to those of side-chain-unsubstituted N-(2,6-dimethylphenyl)acetamide and side-chain-substituted 2,2,2-trichloro-N-(2,6-dimethylphenyl)acetamide and N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide, with slightly different bond parameters . The molecules in this compound are linked into chains through N-H⋯O hydrogen bonding .Physical and Chemical Properties Analysis
This compound is a crystal in form . It has a melting point of 148°C and 143.0°C to 148.0°C . It is insoluble in water . The density is 1.2±0.1 g/cm3, the boiling point is 316.8±30.0 °C at 760 mmHg, and the melting point is 150-151 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Mechanical Studies
Research on benzothiazolinone acetamide analogs, including molecules with similar structures to 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide, has demonstrated their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, their non-linear optical (NLO) activity suggests potential in optical materials research (Mary et al., 2020).
Hydrolysis and Derivative Synthesis
The acid-catalyzed hydrolysis of a pyrazol α-chloroacetanilide derivative, closely related to the target compound, has been explored, revealing the potential for generating unexpected compounds through hydrolysis and condensation reactions. This study provides insights into the chemical behavior and stability of chloroacetamide derivatives under different conditions (Rouchaud et al., 2010).
Biological Activity of Derivatives
A novel synthetic route to 1,3,4-oxadiazole derivatives from N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide has been developed, showing significant α-glucosidase inhibitory potential. This suggests the capability of certain derivatives to act as promising leads for drug development (Iftikhar et al., 2019).
X-ray Powder Diffraction Data of Potential Pesticides
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been characterized, highlighting their potential as pesticides. The detailed structural analysis provides foundational knowledge for further exploration of their pesticidal activities (Olszewska et al., 2011).
Safety and Hazards
2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .
Wirkmechanismus
Target of Action
The primary target of 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide is the enzyme acetohydroxyacid synthase (AHAS) in plants . AHAS plays a crucial role in the synthesis of branched-chain amino acids, which are essential for plant growth and development .
Mode of Action
This compound acts by inhibiting the activity of AHAS . This inhibition disrupts the synthesis of branched-chain amino acids, leading to a halt in protein synthesis and, consequently, the growth of the plant .
Biochemical Pathways
The biochemical pathway affected by this compound is the pathway for the synthesis of branched-chain amino acids . The downstream effects of this disruption include a halt in protein synthesis, which leads to stunted growth and eventually the death of the plant .
Pharmacokinetics
It is known that the compound is soluble in chloroform and methanol, but insoluble in water . This suggests that the compound may have good bioavailability in organic solvents but poor bioavailability in aqueous environments.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of AHAS, disruption of amino acid and protein synthesis, stunted growth, and eventual death of the plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water suggests that it may be less effective in aqueous environments . Additionally, the compound should be stored at temperatures between 2-8°C to maintain its stability . It is also important to avoid contact with strong oxidizing agents or high-temperature substances to prevent dangerous reactions or fires .
Biochemische Analyse
Biochemical Properties
It is known to be soluble in chloroform and methanol, but insoluble in water .
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Temporal Effects in Laboratory Settings
Eigenschaften
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-8-4-3-5-9(2)12(8)15-11(17)7-14-10(16)6-13/h3-5H,6-7H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRQNCHWPHONLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2716068.png)


![1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2716073.png)






![3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2716084.png)
